3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea
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Overview
Description
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its triazinyl and thiourea functional groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
These could include direct binding to the active site, allosteric modulation, or interference with protein-protein interactions .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to influence a variety of biochemical pathways, including signal transduction, enzymatic reactions, and ion transport .
Pharmacokinetics
For example, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These factors can potentially influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Based on the known biological activities of pyrrolidine derivatives, it can be hypothesized that f2797-0206 may exert a variety of effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of the compound .
Preparation Methods
Synthetic Routes
The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea involves multiple steps. Typically, the process begins with the formation of the triazine ring, followed by the introduction of the pyrrolidinyl groups and the thiourea moiety. The reaction conditions often require a controlled temperature and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by utilizing high-efficiency reactors and advanced purification techniques. These methods ensure a consistent product quality and minimize by-products. Industrial production also involves rigorous quality control measures to meet the high standards required for its various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Where the thiourea moiety can be oxidized to form sulfenic or sulfinic acids.
Reduction: This compound can be reduced under specific conditions to form amines and related structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or alkoxides. Reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products
Major products from these reactions often include derivatives with modified functional groups, which can be further utilized in various research and industrial applications.
Scientific Research Applications
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea finds extensive applications in:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Plays a role in the development of bioactive molecules and potential therapeutic agents.
Medicine: Investigated for its potential use in drug design, particularly due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazin-2-amine derivatives: These compounds share the triazinyl core but differ in substituents.
Thiourea derivatives: These compounds have the thiourea group but vary in their other functional groups.
Uniqueness
The uniqueness of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea lies in its combined structural features, which provide distinct reactivity and interaction profiles. This makes it particularly valuable for specific applications where both triazinyl and thiourea functionalities are desired.
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Properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8S/c1-14-6-8-15(9-7-14)20-19(28)25-24-16-21-17(26-10-2-3-11-26)23-18(22-16)27-12-4-5-13-27/h6-9H,2-5,10-13H2,1H3,(H2,20,25,28)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNBXTWIJNTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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